ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate
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Overview
Description
Ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied due to their potential pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate typically involves the reaction of anthranilic acid derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A parent compound with similar biological activities.
Benzoxazinone: Another heterocyclic compound with antimicrobial properties.
Benzamides: Compounds with similar structural features and biological activities.
Uniqueness
Ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl N-(1,4-dihydroquinazolin-2-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)14-10-12-7-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H2,12,13,14,15) |
InChI Key |
ANEIUFTXAPVFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NCC2=CC=CC=C2N1 |
Origin of Product |
United States |
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